Regioisomeric Differentiation in DYRK1A/1B Kinase Inhibitor Patents: 5-Br vs. 6-Br Substitution
A direct head-to-head comparison emerges from the patent literature on DYRK1A/1B kinase inhibitors. The patent family EP-3558321-A1 / WO-2018119039-A1 (Felicitex Therapeutics) explicitly names 6-bromo-4-chloro-8-methylquinoline (CAS 1086062-90-9) as an exemplified intermediate for synthesizing active quinoline-based kinase inhibitors [1]. In contrast, the 5-bromo regioisomer (5-bromo-4-chloro-8-methylquinoline, CAS 1157374-62-3) is not disclosed in this patent. This selectivity indicates that the 6-bromo position is critical for the synthetic route and/or target engagement, whereas 5-bromo substitution may lead to inactive or less potent compounds due to altered steric and electronic properties at the kinase binding site .
| Evidence Dimension | Inclusion in DYRK1A/1B kinase inhibitor patent as a key synthetic intermediate |
|---|---|
| Target Compound Data | 5-bromo-4-chloro-8-methylquinoline: Not claimed as an intermediate in EP-3558321-A1 or WO-2018119039-A1 |
| Comparator Or Baseline | 6-bromo-4-chloro-8-methylquinoline (CAS 1086062-90-9): Explicitly disclosed as an intermediate in EP-3558321-A1 (see compound list) and WO-2018119039-A1 |
| Quantified Difference | Qualitative binary difference: 6-Br isomer is a patented intermediate for DYRK1A/1B inhibitor synthesis; 5-Br isomer is not claimed. |
| Conditions | Patent analysis of DYRK1A/1B kinase inhibitor chemical matter (Felicitex Therapeutics, 2018). |
Why This Matters
For medicinal chemistry programs targeting DYRK1A/1B kinases, the absence of the 5-bromo isomer from this significant patent portfolio marks it as a key negative control or alternative scaffold, preventing wasted synthesis effort on an unrewarding substitution position.
- [1] Felicitex Therapeutics Inc. Derivatives of quinolines as inhibitors of DYRK1A and/or DYRK1B kinases. Patent EP-3558321-A1, 2018. (Example compounds include 6-bromo-4-chloro-8-methylquinoline.) View Source
